Beryllium acetylacetonate
Overview
Description
Beryllium acetylacetonate is a coordination complex derived from the reaction between beryllium ions and acetylacetone. The compound has the molecular formula C₁₀H₁₄BeO₄ and a molecular weight of 207.23 g/mol . It is known for its stability and solubility in organic solvents, making it a valuable compound in various chemical applications.
Mechanism of Action
Target of Action
Beryllium acetylacetonate, also known as Be(acac)2, is a coordination complex derived from the acetylacetonate anion and beryllium ions . The primary targets of this compound are transition metals, where it forms a six-membered chelate ring . The ligand acetylacetonate, often abbreviated as “acac”, binds to the metal through both oxygen atoms .
Mode of Action
The interaction of this compound with its targets involves the formation of a chelate ring. This process typically occurs when both oxygen atoms of the acetylacetonate ligand bind to the metal, forming a six-membered chelate ring . This binding mode is common for transition metals and is crucial for the compound’s function in various applications, including as catalyst precursors and reagents .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a catalyst in organic syntheses . As a metal enolate complex, it is used in a plethora of catalyzed reactions . The compound’s ability to form complexes with metals is a key feature of β-diketones, which are important in various biochemical pathways .
Pharmacokinetics
It’s known that the compound can be formed from beryllium (ii) in drinking water, suggesting that it can be absorbed and metabolized in the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a catalyst in organic syntheses . By forming complexes with metals, it facilitates various chemical transformations, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to critical chemical transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of the Be(acac)2 chelate can be facilitated by the presence of acetylacetone in a slightly acidic solution . Moreover, the compound’s solubility in organic solvents, in contrast to the related metal halides, suggests that its action can be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
Beryllium acetylacetonate can form chelates with biomolecules . It has been shown to react selectively with certain proteins, including enzymes . The interaction of beryllium with these proteins is very specific, indicating a high affinity for some cell organelles .
Cellular Effects
Beryllium compounds are known to be toxic to cells where they accumulate .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a chelate with biomolecules . This chelate formation is believed to be responsible for the compound’s interactions with enzymes and proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied. A method for determining levels of beryllium in human urine was developed and validated, indicating that the compound can be monitored over time .
Dosage Effects in Animal Models
Beryllium compounds have been shown to induce lung tumors in rats and cause osteosarcomas in rabbits .
Metabolic Pathways
Beryllium compounds are known to interact with various enzymes and proteins, suggesting that they may be involved in multiple metabolic processes .
Transport and Distribution
Beryllium compounds are known to accumulate in cells, suggesting that they may interact with transporters or binding proteins .
Subcellular Localization
Given its interactions with various enzymes and proteins, it is likely that the compound localizes to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beryllium acetylacetonate typically involves the reaction of beryllium salts with acetylacetone in the presence of a base. The reaction can be represented as follows: [ \text{Be}^{2+} + 2 \text{Hacac} \rightarrow \text{Be(acac)}_2 + 2 \text{H}^+ ] where Hacac represents acetylacetone . The addition of a base helps in the removal of protons from acetylacetone, shifting the equilibrium towards the formation of the complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Beryllium acetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of beryllium oxide and other by-products.
Substitution: this compound can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions under controlled conditions.
Major Products:
Oxidation: Beryllium oxide (BeO) is a major product.
Substitution: The products depend on the substituting ligand but generally include new beryllium complexes with different ligands.
Scientific Research Applications
Beryllium acetylacetonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, although its toxicity limits its use.
Comparison with Similar Compounds
- Magnesium acetylacetonate
- Aluminum acetylacetonate
- Zinc acetylacetonate
Comparison: Beryllium acetylacetonate is unique due to its high stability and specific reactivity compared to other metal acetylacetonates. For instance, magnesium acetylacetonate is less stable and more reactive, while aluminum acetylacetonate has different coordination properties. Zinc acetylacetonate, on the other hand, is more commonly used in biological applications due to its lower toxicity .
Properties
IUPAC Name |
beryllium;(Z)-4-oxopent-2-en-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXDHBLPBKCFR-FDGPNNRMSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be(C5H7O2)2, C10H14BeO4 | |
Record name | beryllium acetylacetonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
Record name | Beryllium acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20315 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
10210-64-7 | |
Record name | Beryllium acetylacetonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(pentane-2,4-dionato-O,O')beryllium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BERYLLIUM ACETYLACETONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9095ZTD3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of beryllium acetylacetonate?
A1: this compound has the molecular formula Be(C5H7O2)2 and a molecular weight of 207.23 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize several spectroscopic methods to analyze this compound, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, UV-Visible absorption spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide valuable information about the compound's vibrational modes, electronic transitions, and structural properties.
Q3: What role does the Si-H bond play in the formation of PBeCS from this compound?
A3: The reaction between polycarbosilanes (PCS) and this compound, leading to PBeCS formation, relies on the consumption of Si-H bonds []. These bonds are crucial for the incorporation of beryllium into the polymer structure.
Q4: Are there any reported catalytic applications of this compound?
A4: While the provided research papers primarily focus on the synthesis and characterization of this compound and its derivatives, its potential applications in catalysis are not extensively discussed. Further research is needed to explore this aspect.
Q5: Have computational methods been employed to study this compound?
A5: Yes, density functional theory (DFT) calculations have been employed to optimize the structure of this compound and calculate its vibrational frequencies []. These calculations provide insights into the compound's molecular geometry and vibrational modes, complementing experimental spectroscopic data.
Q6: How does the structure of this compound contribute to its stability?
A6: The stability of this compound can be attributed to the strong electron-withdrawing effect of the Be2+ ion and the presence of a conjugated π-system in the chelate ring formed with the acetylacetonate ligands []. This chelation contributes significantly to the overall stability of the complex.
Q7: What safety precautions should be taken when handling this compound?
A7: Beryllium compounds are known to be toxic. Appropriate personal protective equipment, including gloves and respiratory protection, should be worn when handling this compound. It's essential to consult the relevant safety data sheets and follow established safety protocols.
Q8: How is this compound used in analytical chemistry?
A8: this compound serves as a valuable compound in analytical techniques for determining trace amounts of beryllium in various matrices. For example, it is employed in gas chromatography-helium microwave induced plasma emission spectrometry (GC-He MIP) for analyzing beryllium levels in natural waters [].
Q9: What is the role of acetylacetone in the determination of beryllium by graphite furnace atomic absorption spectrometry (GFAAS)?
A9: Acetylacetone acts as a chelating agent, reacting with beryllium(II) to form this compound []. This complex can be preconcentrated on a C18 cartridge, eluted with methanol, and then quantified by GFAAS, allowing for the determination of trace amounts of beryllium in samples like coal.
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